

An In-depth Technical Guide to Aminoisoquinolines and Their Derivatives

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Compound of Interest

Compound Name: 6-Aminoisoquinolin-5-ol

Cat. No.: B061904

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For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **6-Aminoisoquinolin-5-ol** is not readily available in the public domain, suggesting it is a compound that has not been extensively synthesized or characterized. This guide provides a detailed overview of the physical and chemical characteristics of closely related and more studied isomers, namely 6-Aminoisoquinoline and 5-Aminoisoquinoline, to serve as a valuable reference for researchers interested in this class of compounds.

Core Physical and Chemical Characteristics

The properties of aminoisoquinolines are influenced by the position of the amino group on the isoquinoline core. Below is a summary of the available data for 6-Aminoisoquinoline and 5-Aminoisoquinoline.

Property	6-Aminoisoquinoline	5-Aminoisoquinoline
Molecular Formula	C ₉ H ₈ N ₂ [1]	C ₉ H ₈ N ₂ [2]
Molecular Weight	144.17 g/mol [1][3]	144.17 g/mol [2]
Melting Point	211-212 °C[4]	125-128 °C[5]
Boiling Point	343.1±15.0 °C (Predicted)[4]	312.78°C (estimate)[5]
Solubility	Soluble in DMF, DMSO (sparingly), Methanol (slightly) [4]	Soluble in Chloroform, Ethyl Acetate, Methanol[5]
pKa	7.10±0.10 (Predicted)[4]	Not available
Appearance	Light yellow to yellow solid[4]	Yellow-brown Crystalline Powder[5]
CAS Number	23687-26-5[1]	1125-60-6[2][6]

Experimental Protocols

While a specific protocol for the synthesis of **6-Aminoisoquinolin-5-ol** is not available, a general method for the synthesis of aminoisoquinolines can be adapted from known procedures for related compounds. The following is a representative protocol for the synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline.

Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline[4][7]

- Materials:
 - 6-Bromoisoquinoline
 - 28% Ammonia solution
 - Copper (II) sulfate pentahydrate
 - 10% aqueous Sodium Hydroxide solution
 - Ethyl acetate

- Anhydrous sodium sulfate
- Dichloromethane
- Procedure:
 - In an autoclave, combine 17.2 g of 6-bromoisoquinoline, 200 mL of 28% ammonia solution, and 10.8 g of copper (II) sulfate pentahydrate.
 - Seal the autoclave and stir the mixture at 190 °C for 6 hours.
 - After the reaction, cool the mixture to room temperature.
 - Pour the reaction solution into 250 mL of 10% aqueous sodium hydroxide solution.
 - Extract the aqueous solution five times with 100 mL of ethyl acetate each time.
 - Combine the organic phases and dry over anhydrous sodium sulfate.
 - Filter the solution and concentrate it under reduced pressure.
 - Suspend the resulting crude product in dichloromethane and filter to obtain light brown crystals of 6-aminoisoquinoline.
- Expected Yield: Approximately 85%.

Note: This protocol would likely require significant modification for the synthesis of **6-Aminoisoquinolin-5-ol**, including the introduction of a hydroxyl group at the 5-position, which could be achieved through various synthetic strategies involving functional group interconversion or the use of a suitably substituted starting material.

Spectral Data

While specific spectral data for **6-Aminoisoquinolin-5-ol** is unavailable, representative ^1H NMR data for 6-Aminoisoquinoline is provided below for reference.

^1H NMR Spectrum of 6-Aminoisoquinoline (in CDCl_3):[\[4\]](#)[\[7\]](#)

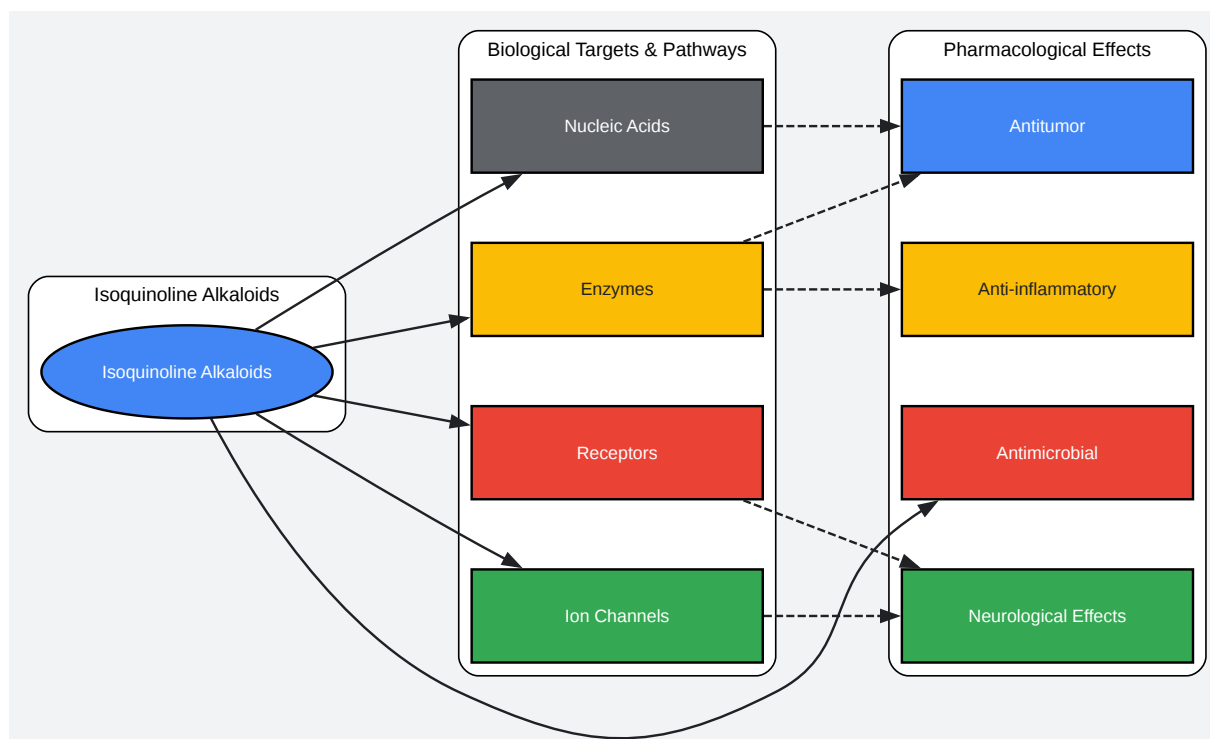
- δ 8.98 (s, 1H)

- δ 8.32 (d, J=5.5 Hz, 1H)
- δ 7.75 (d, J=9.0 Hz, 1H)
- δ 7.35 (d, J=5.5 Hz, 1H)
- δ 7.00 (d, J=9.0 Hz, 1H)
- δ 6.58 (s, 1H)
- δ 5.54 (br s, 2H)

Biological Activity and Signaling Pathways of Isoquinoline Alkaloids

The isoquinoline core is a key structural motif in a vast array of natural products known as isoquinoline alkaloids. These compounds exhibit a wide spectrum of biological activities and have been the source of numerous therapeutic agents.^{[8][9][10]}

The diverse biological activities of isoquinoline alkaloids stem from their ability to interact with a multitude of cellular targets and signaling pathways. A conceptual overview of these interactions is presented below.



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Figure 1: Conceptual diagram of the diverse biological activities of isoquinoline alkaloids.

This diagram illustrates that isoquinoline alkaloids can interact with various biological targets, leading to a range of pharmacological effects. For instance, their interaction with enzymes and nucleic acids can contribute to antitumor activity, while their effects on receptors and ion channels can result in neurological effects.[10] It is plausible that novel amino-hydroxy-isoquinolines could exhibit unique activities within this broad spectrum, making them interesting candidates for further investigation in drug discovery.

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